molecular formula C14H14ClNO B8335049 2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B8335049
M. Wt: 247.72 g/mol
InChI Key: WNICXJVIQXXISD-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14ClNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10H,5-8H2

InChI Key

WNICXJVIQXXISD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Azabicyclo[2.2.2]octan-3-one (3.86 g) was heated at reflux with 2-chlorobenzaldehyde (8.33 ml), potassium hydroxide (0.4 g) and methanol (60 ml) under nitrogen for 2.5 hours. The volatiles were removed in vacuo and the residue washed with sodium hydrogen carbonate. This was extracted (×4) with dichloromethane. The organic layer was washed with water and dried (MgSO4). The dichloromethane was removed in vacuo and the residue recrystallised from methanol-dichloromethane, to afford the title compound as yellow crystals:
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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